2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine
Overview
Description
2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Mechanism of Action
Target of Action
The primary target of 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in fatty acid synthesis.
Mode of Action
The compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it
Biochemical Pathways
The compound’s interaction with acetyl-CoA carboxylase affects the fatty acid synthesis pathway . By inhibiting this enzyme, the compound can potentially disrupt the production of fatty acids, which are essential components of cell membranes and signaling molecules. The downstream effects of this disruption are likely to include alterations in cell membrane integrity and cell signaling, but these effects would need to be confirmed through further study.
Result of Action
The compound has demonstrated antimicrobial activity in vitro, showing moderate activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity . .
Biochemical Analysis
Biochemical Properties
2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with acetyl-CoA carboxylase, an enzyme involved in fatty acid metabolism . The interaction between this compound and acetyl-CoA carboxylase results in the inhibition of the enzyme’s activity, leading to a decrease in fatty acid synthesis. Additionally, this compound has demonstrated moderate antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the expression of certain inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-α, thereby exhibiting anti-inflammatory properties . Furthermore, this compound has been found to induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of acetyl-CoA carboxylase, leading to the inhibition of the enzyme’s activity . Additionally, this compound has been shown to inhibit the activity of nuclear factor κB (NF-κB), a transcription factor involved in the regulation of inflammatory responses . By inhibiting NF-κB, this compound reduces the expression of pro-inflammatory genes, thereby exerting its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of fatty acid synthesis and anti-inflammatory effects, indicating its potential for prolonged therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and anticancer properties . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic fate. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . The metabolic pathways of this compound can affect its pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with organic anion-transporting polypeptides (OATPs), facilitating its uptake into cells . Additionally, this compound exhibits a high degree of lipophilicity, allowing it to diffuse easily across cell membranes and accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, this compound may undergo post-translational modifications, such as phosphorylation, which can influence its subcellular distribution and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with 3-methoxyaniline. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the compound can be achieved through recrystallization or chromatographic techniques to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, to form substituted pyrimidine derivatives.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-chloro-N-(3-hydroxyphenyl)pyrimidin-4-amine.
Reduction: The nitro group, if present, can be reduced to an amino group, resulting in the formation of 2-chloro-N-(3-aminophenyl)pyrimidin-4-amine
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) in methanol
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules with potential biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.
Medicine: The compound has shown promise in the development of new therapeutic agents for the treatment of cancer, inflammatory diseases, and infectious diseases.
Industry: It is used in the development of agrochemicals, such as fungicides and herbicides, due to its ability to inhibit specific biological pathways in target organisms .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(3-methoxyphenyl)quinazolin-4-amine: Similar structure but with a quinazoline ring instead of a pyrimidine ring.
2-Chloro-N-(2-methoxyphenyl)pyrimidin-4-amine: Similar structure but with the methoxy group at the 2-position instead of the 3-position.
2-Chloro-4-(trifluoromethyl)pyrimidine: Similar structure but with a trifluoromethyl group at the 4-position instead of an amine group .
Uniqueness
2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 3-position and the chlorine atom at the 2-position allows for unique interactions with biological targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
2-chloro-N-(3-methoxyphenyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-16-9-4-2-3-8(7-9)14-10-5-6-13-11(12)15-10/h2-7H,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXKUDIRTBOIPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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